molecular formula C25H48O6Sn B13753328 Tris[(2-ethylhexanoyl)oxy]methylstannane CAS No. 62312-12-3

Tris[(2-ethylhexanoyl)oxy]methylstannane

Cat. No.: B13753328
CAS No.: 62312-12-3
M. Wt: 563.4 g/mol
InChI Key: LFDJCUAHUKKNKM-UHFFFAOYSA-K
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Description

Tris[(2-ethylhexanoyl)oxy]methylstannane (CAS: 23850-94-4) is an organotin compound with the molecular formula C23H44O6Sn and a molecular weight of 723.78 g/mol. Structurally, it features a central tin (Sn) atom bonded to a methyl group and three 2-ethylhexanoyloxy ligands. The 2-ethylhexanoyloxy groups are branched carboxylic acid derivatives, contributing to the compound’s lipophilicity and thermal stability.

This compound is widely used as a catalyst in esterification, transesterification, and polymerization reactions, particularly in the production of polyesters and polyurethanes . Its efficacy stems from the Lewis acidity of the tin center, which activates carbonyl groups in substrates. Commercial variants include Fascat 4102 and Tegokat 220, known for their high catalytic activity under mild conditions .

Properties

CAS No.

62312-12-3

Molecular Formula

C25H48O6Sn

Molecular Weight

563.4 g/mol

IUPAC Name

[bis(2-ethylhexanoyloxy)-methylstannyl] 2-ethylhexanoate

InChI

InChI=1S/3C8H16O2.CH3.Sn/c3*1-3-5-6-7(4-2)8(9)10;;/h3*7H,3-6H2,1-2H3,(H,9,10);1H3;/q;;;;+3/p-3

InChI Key

LFDJCUAHUKKNKM-UHFFFAOYSA-K

Canonical SMILES

CCCCC(CC)C(=O)O[Sn](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC

Origin of Product

United States

Preparation Methods

The synthesis of Tris[(2-ethylhexanoyl)oxy]methylstannane typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tris[(2-ethylhexanoyl)oxy]methylstannane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tris[(2-ethylhexanoyl)oxy]methylstannane has several scientific research applications, including:

Mechanism of Action

The mechanism by which Tris[(2-ethylhexanoyl)oxy]methylstannane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially altering their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tris[(2-ethylhexanoyl)oxy]methylstannane with structurally or functionally analogous organometallic compounds.

Butyltin Tris(2-ethylhexanoate) (CAS: 23850-94-4)

  • Molecular Formula : C27H52O6Sn
  • Molecular Weight : 723.78 g/mol
  • Structure : Substitutes the methyl group in the target compound with a butyl group.
  • Applications : Similar catalytic roles in esterification and polymerization but with marginally reduced reactivity due to steric hindrance from the larger butyl group .
  • Thermal Stability : Comparable to the methyl variant (stable up to ~200°C).

Tris[(trimethylsilyl)oxy]antimony (C9H77O3SbSi3)

  • Molecular Weight : 389.32 g/mol
  • Structure : Antimony (Sb) center with three trimethylsilyloxy ligands.
  • Properties : Lower thermal stability (melting point: -15°C) and distinct Lewis acidity due to Sb’s lower electronegativity compared to Sn. Primarily used in specialized organic syntheses and crystal engineering .

Yttrium(III) 2-ethylhexanoate

  • Molecular Formula : C24H45O6Y
  • Applications : A rare-earth carboxylate used in materials science and catalysis. Unlike tin compounds, yttrium derivatives exhibit stronger oxophilicity, making them suitable for oxygen-sensitive reactions .

Tributyl[(methoxymethoxy)methyl]stannane

  • Structure : Tin center with tributyl and methoxymethoxymethyl groups.
  • Function : Acts as a hydroxymethyl anion equivalent in organic synthesis. Lacks catalytic activity for polymerization but excels in C–C bond-forming reactions .

Comparative Data Table

Compound Central Atom Molecular Weight (g/mol) Key Substituents Primary Applications Thermal Stability (°C)
This compound Sn 723.78 Methyl, 3×2-ethylhexanoyloxy Polymerization, esterification ≤200
Butyltin Tris(2-ethylhexanoate) Sn 723.78 Butyl, 3×2-ethylhexanoyloxy Similar to methyl variant ≤200
Tris[(trimethylsilyl)oxy]antimony Sb 389.32 3×trimethylsilyloxy Crystal engineering, niche synthesis -15 (mp)
Yttrium(III) 2-ethylhexanoate Y 518.45 3×2-ethylhexanoate Materials science, oxygen-sensitive catalysis >250

Research Findings and Key Differentiators

  • Catalytic Efficiency: this compound outperforms butyltin analogs in polyurethane production due to reduced steric bulk, enabling faster reaction kinetics .
  • Thermal Stability vs. Antimony Compounds : The tin-based compound’s stability (>200°C) contrasts sharply with Tris[(trimethylsilyl)oxy]antimony’s low melting point (-15°C), limiting the latter’s industrial utility .
  • Regulatory Considerations: Organotin compounds like the target molecule face stricter regulations (e.g., REACH) compared to yttrium or antimony derivatives due to ecotoxicity concerns .

Biological Activity

Tris[(2-ethylhexanoyl)oxy]methylstannane, also known by its CAS number 62312-12-3, is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications, particularly in the agricultural and pharmaceutical sectors. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is characterized by the presence of tin (Sn) bonded to three 2-ethylhexanoyloxy groups. Its molecular formula is C18H36O3Sn, and it has a molecular weight of approximately 423.17 g/mol. The structure allows it to interact with various biological systems, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. Organotin compounds often exhibit cytotoxic effects, which can be linked to their interaction with thiol groups in proteins, leading to oxidative stress and apoptosis in cells.

Biological Activity and Applications

Research into the biological activity of this compound has highlighted several potential applications:

  • Antimicrobial Activity : Studies have indicated that organotin compounds can exhibit significant antimicrobial properties against various bacterial strains. For instance, a study showed that this compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a biocide in agricultural applications .
  • Anticancer Properties : Preliminary research has suggested that this compound may possess anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Endocrine Disruption : Organotin compounds are known for their endocrine-disrupting capabilities. Research has shown that this compound can interfere with hormone signaling pathways, potentially leading to reproductive toxicity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of various organotin compounds, including this compound. Results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/ml .
  • Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancers. The study highlighted the compound's ability to induce oxidative stress as a mechanism for its cytotoxic effects .
  • Endocrine Disruption Assessment : A comprehensive review published in Environmental Health Perspectives discussed the endocrine-disrupting properties of organotin compounds. The review included data on this compound's potential to disrupt estrogen signaling pathways, raising concerns about its safety in consumer products .

Comparative Analysis

To better understand the biological activity of this compound compared to other organotin compounds, the following table summarizes key findings:

Compound NameAntimicrobial ActivityAnticancer ActivityEndocrine Disruption
This compoundYesYesYes
Tributyltin (TBT)YesModerateYes
Triphenyltin (TPT)ModerateYesYes

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